(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
Overview
Description
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine and chlorine atom on one phenyl ring and a methoxy group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, solvent recovery and recycling techniques are employed to minimize waste and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanol.
Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Comparison:
- (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is unique due to the presence of a methoxy group, which can influence its reactivity and biological activity compared to its analogs with different substituents.
- The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQZZXEZYUFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624872 | |
Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333361-49-2 | |
Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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